molecular formula C12H14ClNO3 B12249813 Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate

Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate

Cat. No.: B12249813
M. Wt: 255.70 g/mol
InChI Key: GKUPHIVIPHFADF-UHFFFAOYSA-N
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Description

Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate typically involves the reaction of 3-chloro-2,6-dimethylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-2,6-dimethylaniline+ethyl chloroformateEthyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate\text{3-chloro-2,6-dimethylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} 3-chloro-2,6-dimethylaniline+ethyl chloroformate→Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aromatic ring and chloro substituent may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]acetate
  • Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]propionate
  • Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]butyrate

Uniqueness

Ethyl [(3-chloro-2,6-dimethylphenyl)carbamoyl]formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the carbamoyl ester linkage differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-2,6-dimethylanilino)-2-oxoacetate

InChI

InChI=1S/C12H14ClNO3/c1-4-17-12(16)11(15)14-10-7(2)5-6-9(13)8(10)3/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

GKUPHIVIPHFADF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1C)Cl)C

Origin of Product

United States

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